3-[4-(4-chlorophenyl)-1-oxophthalazin-2(1H)-yl]-N-(propan-2-yl)propanamide
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Overview
Description
3-[4-(4-Chlorophenyl)-1-oxo-1,2-dihydrophthalazin-2-yl]-N-(propan-2-yl)propanamide is a complex organic compound that belongs to the class of phthalazinone derivatives This compound is characterized by the presence of a chlorophenyl group, a phthalazinone core, and a propanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(4-chlorophenyl)-1-oxo-1,2-dihydrophthalazin-2-yl]-N-(propan-2-yl)propanamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Phthalazinone Core: The starting material, phthalic anhydride, undergoes a reaction with hydrazine hydrate to form phthalazinone.
Introduction of the Chlorophenyl Group: The phthalazinone is then reacted with 4-chlorobenzoyl chloride in the presence of a base such as pyridine to introduce the chlorophenyl group.
Formation of the Propanamide Moiety: The final step involves the reaction of the intermediate with isopropylamine to form the desired propanamide derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of automated reactors and continuous flow systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
3-[4-(4-Chlorophenyl)-1-oxo-1,2-dihydrophthalazin-2-yl]-N-(propan-2-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Formation of phthalazinone oxides.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted chlorophenyl derivatives.
Scientific Research Applications
3-[4-(4-Chlorophenyl)-1-oxo-1,2-dihydrophthalazin-2-yl]-N-(propan-2-yl)propanamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique chemical structure.
Pharmaceutical Research: The compound is investigated for its potential use in drug development, particularly for its anti-inflammatory and anticancer properties.
Biological Studies: It is used in various biological assays to study its effects on cellular processes and molecular pathways.
Mechanism of Action
The mechanism of action of 3-[4-(4-chlorophenyl)-1-oxo-1,2-dihydrophthalazin-2-yl]-N-(propan-2-yl)propanamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and receptors, leading to its therapeutic effects. For example, it may inhibit the activity of cyclooxygenase enzymes, reducing inflammation.
Comparison with Similar Compounds
Similar Compounds
4-(4-Chlorophenyl)-1,2-dihydrophthalazin-1-one: Similar structure but lacks the propanamide moiety.
N-(Propan-2-yl)-4-(4-chlorophenyl)phthalazin-1-one: Similar structure but different substitution pattern.
Uniqueness
3-[4-(4-Chlorophenyl)-1-oxo-1,2-dihydrophthalazin-2-yl]-N-(propan-2-yl)propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C20H20ClN3O2 |
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Molecular Weight |
369.8 g/mol |
IUPAC Name |
3-[4-(4-chlorophenyl)-1-oxophthalazin-2-yl]-N-propan-2-ylpropanamide |
InChI |
InChI=1S/C20H20ClN3O2/c1-13(2)22-18(25)11-12-24-20(26)17-6-4-3-5-16(17)19(23-24)14-7-9-15(21)10-8-14/h3-10,13H,11-12H2,1-2H3,(H,22,25) |
InChI Key |
KTESRANIQCZNEB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC(=O)CCN1C(=O)C2=CC=CC=C2C(=N1)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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